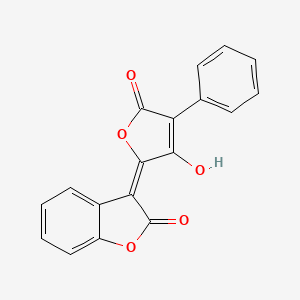
JWH 073 6-methoxyindole analog
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 073 6-methoxyindole analog is a potent synthetic cannabinoid (CB) which has been found in herbal mixtures . It is an analog of JWH 073 and is also structurally similar to a primary metabolite of the CB, JWH 073 6-hydroxyindole metabolite . The physiological and toxicological properties of this compound are not known .
Molecular Structure Analysis
The molecular formula of JWH 073 6-methoxyindole analog is C24H23NO2 . Its formal name is (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone . The InChi Code is InChI=1S/C24H23NO2/c1-3-4-14-25-16-22 (20-13-12-18 (27-2)15-23 (20)25)24 (26)21-11-7-9-17-8-5-6-10-19 (17)21/h5-13,15-16H,3-4,14H2,1-2H3 .Physical And Chemical Properties Analysis
JWH 073 6-methoxyindole analog is a crystalline solid . It has a molecular weight of 357.5 . It is soluble in DMF, DMSO, and Ethanol at 20 mg/ml .Aplicaciones Científicas De Investigación
Quantitative Measurement in Human Urine : JWH-073 is often used in products marketed as "legal marijuana" substitutes. A study validated a method for measuring urinary concentrations of JWH-073 and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is crucial for clinical applications (Moran et al., 2011).
In Vitro Metabolite Characterization : Research has focused on identifying the principal metabolites of JWH-073 in vitro, using human liver microsomes. This aids in detecting the abuse of synthetic cannabinoids. The study found that the most abundant metabolites were mono-hydroxylated derivatives (Gambaro et al., 2014).
Solid-Phase Extraction and Measurement in Urine : Another study utilized solid-phase extraction and LC-MS/MS to quantify primary metabolites of JWH-073 in human urine. This research identified new primary metabolites as (ω-1)-hydroxyl derivatives of JWH-073 (Chimalakonda et al., 2011).
Common Metabolite Identification : The identification of a common metabolite for synthetic cannabinoids like JWH-073 was reported, which could potentially be used as a biomarker for qualitative and quantitative analyses of these substances (Lovett et al., 2013).
Monitoring in Legal Cases : Monitoring urinary metabolites of JWH-073 in legal cases has been a subject of study. This research suggested appropriate biomarkers to prove JWH-073 intake and showed considerable variation in the concentration of these metabolites among different samples (Jang et al., 2013).
Mecanismo De Acción
Safety and Hazards
JWH 073 6-methoxyindole analog is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves and clothing should be worn .
Direcciones Futuras
Propiedades
IUPAC Name |
(1-butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-3-4-14-25-16-22(20-13-12-18(27-2)15-23(20)25)24(26)21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15-16H,3-4,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQNBXNHANIAJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017696 |
Source


|
| Record name | (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1869980-05-1 |
Source


|
| Record name | (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



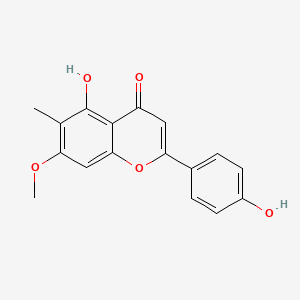
![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B592813.png)
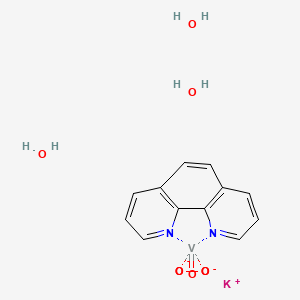
![N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide](/img/structure/B592815.png)
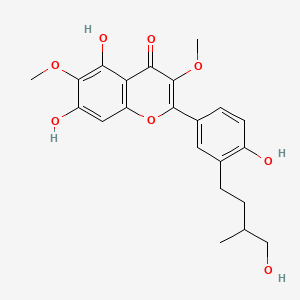


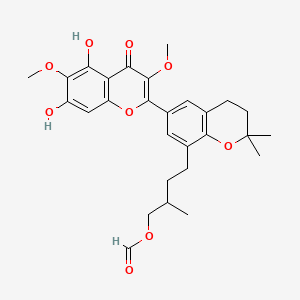
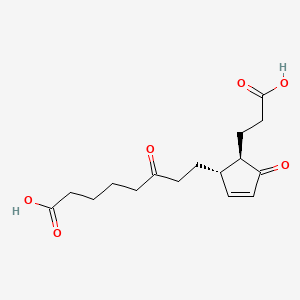
![ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B592826.png)

